Cas no 2171778-23-5 (2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-ylformamido}-3,3,3-trifluoropropanoic acid)

2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-ylformamido}-3,3,3-trifluoropropanoic acid 化学的及び物理的性質
名前と識別子
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- 2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-ylformamido}-3,3,3-trifluoropropanoic acid
- 2171778-23-5
- EN300-1542798
- 2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-yl]formamido}-3,3,3-trifluoropropanoic acid
-
- インチ: 1S/C23H17F3N2O6/c24-23(25,26)19(21(30)31)28-20(29)18-17(9-10-33-18)27-22(32)34-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-10,16,19H,11H2,(H,27,32)(H,28,29)(H,30,31)
- InChIKey: XQFJFKQXBOKTGI-UHFFFAOYSA-N
- SMILES: FC(C(C(=O)O)NC(C1=C(C=CO1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)(F)F
計算された属性
- 精确分子量: 474.10387075g/mol
- 同位素质量: 474.10387075g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 9
- 重原子数量: 34
- 回転可能化学結合数: 7
- 複雑さ: 756
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 118Ų
- XLogP3: 4.6
2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-ylformamido}-3,3,3-trifluoropropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1542798-0.5g |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-yl]formamido}-3,3,3-trifluoropropanoic acid |
2171778-23-5 | 0.5g |
$3233.0 | 2023-05-23 | ||
Enamine | EN300-1542798-0.1g |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-yl]formamido}-3,3,3-trifluoropropanoic acid |
2171778-23-5 | 0.1g |
$2963.0 | 2023-05-23 | ||
Enamine | EN300-1542798-2.5g |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-yl]formamido}-3,3,3-trifluoropropanoic acid |
2171778-23-5 | 2.5g |
$6602.0 | 2023-05-23 | ||
Enamine | EN300-1542798-0.25g |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-yl]formamido}-3,3,3-trifluoropropanoic acid |
2171778-23-5 | 0.25g |
$3099.0 | 2023-05-23 | ||
Enamine | EN300-1542798-1000mg |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-yl]formamido}-3,3,3-trifluoropropanoic acid |
2171778-23-5 | 1000mg |
$3368.0 | 2023-09-25 | ||
Enamine | EN300-1542798-2500mg |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-yl]formamido}-3,3,3-trifluoropropanoic acid |
2171778-23-5 | 2500mg |
$6602.0 | 2023-09-25 | ||
Enamine | EN300-1542798-5.0g |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-yl]formamido}-3,3,3-trifluoropropanoic acid |
2171778-23-5 | 5g |
$9769.0 | 2023-05-23 | ||
Enamine | EN300-1542798-500mg |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-yl]formamido}-3,3,3-trifluoropropanoic acid |
2171778-23-5 | 500mg |
$3233.0 | 2023-09-25 | ||
Enamine | EN300-1542798-5000mg |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-yl]formamido}-3,3,3-trifluoropropanoic acid |
2171778-23-5 | 5000mg |
$9769.0 | 2023-09-25 | ||
Enamine | EN300-1542798-10.0g |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-yl]formamido}-3,3,3-trifluoropropanoic acid |
2171778-23-5 | 10g |
$14487.0 | 2023-05-23 |
2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-ylformamido}-3,3,3-trifluoropropanoic acid 関連文献
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
-
Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
-
Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-ylformamido}-3,3,3-trifluoropropanoic acidに関する追加情報
Introduction to 2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-ylformamido}-3,3,3-trifluoropropanoic Acid (CAS No: 2171778-23-5)
The compound 2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-ylformamido}-3,3,3-trifluoropropanoic acid, identified by the CAS number 2171778-23-5, is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a furan ring, and a trifluoropropanoic acid moiety. These structural features contribute to its unique chemical properties and make it an intriguing subject for research and application.
Recent advancements in chemical synthesis have enabled the precise construction of such intricate molecules. The Fmoc group, a well-known protecting group in peptide synthesis, plays a pivotal role in stabilizing the molecule during various chemical transformations. The furan ring introduces aromaticity and potential for further functionalization, while the trifluoropropanoic acid moiety imparts hydrophilicity and acidity, which are essential for specific applications such as drug delivery systems or catalytic processes.
One of the most promising applications of this compound lies in its use as an intermediate in the synthesis of bioactive molecules. Researchers have demonstrated that the Fmoc group can be selectively removed under mild conditions, facilitating the incorporation of this compound into larger molecular frameworks. This property has been exploited in the development of novel antibiotics and anticancer agents, where precise control over molecular architecture is crucial.
In addition to its role in medicinal chemistry, this compound has shown potential in materials science. The trifluoropropanoic acid moiety contributes to the molecule's ability to form self-assembled monolayers (SAMs), which are highly ordered structures with applications in surface modification and nanotechnology. Recent studies have highlighted the use of SAMs derived from similar compounds for creating ultra-thin coatings with tailored properties, such as enhanced biocompatibility or improved electrical conductivity.
The synthesis of 2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-ylformamido}-3,3,3-trifluoropropanoic acid involves a multi-step process that combines principles from organic synthesis and catalysis. Key steps include the formation of the Fmoc group through nucleophilic acyl substitution and the subsequent coupling reactions that assemble the final product. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in achieving high yields and purity levels.
From an environmental perspective, researchers have been exploring green chemistry approaches to synthesize this compound more efficiently while minimizing waste generation. For instance, solvent-free reaction conditions and biodegradable catalysts have been proposed as sustainable alternatives to traditional methods. These advancements not only enhance the eco-friendliness of the synthesis process but also align with global efforts to promote sustainable chemical practices.
In conclusion, 2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-ylformamido}-3,3,3-trifluoropropanoic acid (CAS No: 2171778-23
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